(R)-2-Hydroxyethyl-L-cysteine
Description
Properties
CAS No. |
19179-73-8 |
|---|---|
Molecular Formula |
C5H11NO3S |
Molecular Weight |
165.207 |
IUPAC Name |
(2R)-2-(2-hydroxyethylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C5H11NO3S/c7-2-1-6-4(3-10)5(8)9/h4,6-7,10H,1-3H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
FHVKUMVJDWVCBT-BYPYZUCNSA-N |
SMILES |
C(CO)NC(CS)C(=O)O |
Synonyms |
(R)-2-Hydroxyethyl-L-cysteine |
Origin of Product |
United States |
Contextualization Within the Chemistry of Sulfur Containing Amino Acids
Sulfur-containing amino acids are a vital class of biomolecules essential for numerous biological functions, including protein synthesis and structure. numberanalytics.com The two primary proteinogenic (protein-building) sulfur-containing amino acids are methionine and cysteine. numberanalytics.comnih.gov The defining feature of these amino acids is the presence of a sulfur atom in their side chain, which imparts unique chemical reactivity. numberanalytics.com
L-cysteine, the parent compound of (R)-2-Hydroxyethyl-L-cysteine, is particularly notable for the thiol (-SH) group in its side chain. This thiol group is a potent nucleophile, meaning it readily donates electrons to form new chemical bonds. This reactivity allows L-cysteine to undergo various modifications, a key one being S-alkylation, where an alkyl group is attached to the sulfur atom. This compound is a product of such a modification, specifically the S-alkylation of L-cysteine with a 2-hydroxyethyl group. This process can occur through reactions with compounds like ethylene (B1197577) oxide or 2-bromoethanol. chemsrc.com The resulting thioether linkage is a key structural feature of the molecule.
These derivatives play a role in various biochemical processes. numberanalytics.com For instance, the modification of cysteine residues within proteins is a crucial mechanism for regulating protein function. Furthermore, S-substituted cysteine derivatives are involved in detoxification pathways. researchgate.netnih.gov The N-acetylated form of S-(2-hydroxyethyl)-L-cysteine, known as 2-hydroxyethyl mercapturic acid (HEMA), is a well-studied urinary metabolite. researchgate.netoup.comtandfonline.com It is formed through the glutathione (B108866) pathway as a means of processing and eliminating various foreign compounds (xenobiotics). researchgate.net
Importance of Stereochemistry in Amino Acid Derivatives and Biologically Relevant Molecules
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in biology and chemistry. acs.orgnumberanalytics.com It is particularly critical for amino acids and their derivatives because biological systems, such as enzymes and receptors, are themselves chiral and can distinguish between different stereoisomers (molecules with the same chemical formula but different spatial arrangements). acs.orgacs.org
Most amino acids found in nature exist in the "L" configuration. acs.orgcsbsju.edu This specific spatial arrangement is crucial for the proper folding of proteins and for the precise interactions between enzymes and their substrates. acs.orgcsbsju.edu Any change in this configuration can dramatically alter or eliminate a molecule's biological activity. acs.org
(R)-2-Hydroxyethyl-L-cysteine possesses two chiral centers: the alpha-carbon of the original L-cysteine and the carbon atom in the attached hydroxyethyl (B10761427) group that is bonded to the hydroxyl group. The designation "L-cysteine" refers to the configuration at the alpha-carbon. The "(R)-" prefix specifies the configuration at the newly introduced chiral center in the 2-hydroxyethyl side chain. This creates a specific diastereomer, a type of stereoisomer that is not a mirror image of another. The precise three-dimensional structure dictated by both the 'L' and '(R)' configurations is essential for its specific interactions within a biological context, influencing how it binds to enzymes or is processed in metabolic pathways. numberanalytics.comacs.org
Overview of Research Significance and Trajectories for R 2 Hydroxyethyl L Cysteine
Chemoenzymatic Approaches to this compound Production
Chemoenzymatic synthesis leverages the high selectivity of enzymes to catalyze key steps in a chemical reaction sequence. This approach combines the versatility of chemical synthesis with the unparalleled stereocontrol offered by biocatalysts.
One documented chemoenzymatic route to produce N-(R)-2-Hydroxyacyl-L-cysteine derivatives involves the use of enzymes to first synthesize (R)S-2-hydroxyacylglutathione. nih.gov This intermediate then undergoes a chemical reaction with L-cysteine where the (R)-2-hydroxyacyl group is transferred, ultimately yielding the desired (R)-N-2-hydroxyacyl-L-cysteine. nih.gov This method highlights the power of enzymes to set a specific stereocenter, which is then carried through subsequent chemical transformations.
Enzymes such as lipases are also widely used in chemoenzymatic strategies, particularly for kinetic resolutions. mdpi.com In a kinetic resolution, an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, lipases like Candida antarctica lipase (B570770) B (CAL-B) have demonstrated excellent enantioselectivity in resolving racemic alcohols, a key structural feature of this compound. mdpi.com While not a direct synthesis of the target molecule, this principle can be applied to key intermediates.
Furthermore, ligases, such as the OaAEP1 ligase from Oldenlandia affinis, are employed in chemoenzymatic strategies for the synthesis of cysteine-rich peptides and proteins. nih.govacs.org These enzymes facilitate the formation of peptide bonds under mild conditions, which is crucial for preserving the integrity of sensitive functional groups like the thiol in cysteine. nih.govacs.org This approach, while more complex, demonstrates the potential for enzymatic ligation in constructing larger molecules containing the this compound motif.
Asymmetric Chemical Synthesis Routes and Strategies
Asymmetric chemical synthesis aims to create the desired stereoisomer directly, without the need for resolving a racemic mixture. This is often achieved by using chiral catalysts, auxiliaries, or reagents that influence the stereochemical outcome of a reaction.
A common strategy for synthesizing cysteine derivatives involves the Michael addition of a protected L-cysteine to an α,β-unsaturated compound. The inherent chirality of the L-cysteine starting material can direct the stereochemistry of the newly formed stereocenter. For example, the synthesis of cysteine conjugates of 3-mercaptohexanol has been achieved through a Michael addition of N-Boc-L-cysteine to (E)-hexen-2-al. researchgate.net This approach can be adapted for the synthesis of this compound by selecting an appropriate Michael acceptor.
Another powerful technique is the Sharpless asymmetric dihydroxylation, which introduces two hydroxyl groups across a double bond with high stereocontrol. This method has been used to prepare key chiral intermediates for the synthesis of β-substituted cysteine derivatives. researchgate.net By carefully choosing the chiral ligand used in the dihydroxylation reaction, one can control the absolute configuration of the resulting diol, which can then be converted to the desired cysteine derivative.
The condensation of L-cysteine with aryl nitriles to form (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids is another relevant asymmetric transformation. organic-chemistry.org This reaction proceeds with high stereospecificity, preserving the (R)-configuration from the starting L-cysteine. While not a direct synthesis of this compound, this method provides a valuable chiral building block that can be further modified.
Protecting Group Chemistry in the Synthesis of Cysteine Derivatives
The synthesis of cysteine derivatives is complicated by the high reactivity of the thiol (sulfhydryl) group. To prevent unwanted side reactions, this group must be temporarily "protected" with a chemical moiety that can be later removed. The choice of protecting group is critical and must be compatible with the reaction conditions used in subsequent steps.
A variety of protecting groups have been developed for the thiol function of cysteine. bachem.com In solid-phase peptide synthesis (SPPS), common choices include trityl (Trt), which is labile to trifluoroacetic acid (TFA), and acetamidomethyl (Acm), which is removed in a separate step. bachem.comsigmaaldrich.com For solution-phase synthesis, different strategies are needed, as sulfur-containing amino acids can "poison" hydrogenation catalysts. bachem.com
The selection of a protecting group strategy is crucial when synthesizing complex molecules with multiple cysteine residues or when regioselective disulfide bond formation is required. iris-biotech.de Orthogonal protecting groups, which can be removed under different conditions, are essential in these cases. For example, the combination of S-Dpm and S-Mmt protecting groups allows for the selective deprotection and formation of disulfide bridges. sigmaaldrich.com
The following table summarizes some common thiol protecting groups and their cleavage conditions:
| Protecting Group | Abbreviation | Cleavage Conditions |
| Trityl | Trt | Trifluoroacetic acid (TFA) sigmaaldrich.com |
| Acetamidomethyl | Acm | Mercury(II) acetate (B1210297) or silver trifluoromethanesulfonate (B1224126) sigmaaldrich.com |
| 4-Methylbenzyl | p-MeBzl | Strong acid (e.g., HF) |
| Phenylacetamidomethyl | Phacm | Penicillin amidohydrolase (enzymatic) or chemical methods |
| Monomethoxytrityl | Mmt | Dilute TFA iris-biotech.de |
| tert-Butyl | tBu | Mercury(II) acetate or silver trifluoromethanesulfonate sigmaaldrich.com |
| 4-methoxybenzyl | Mob | HF bachem.com |
| Benzyl | Bzl | HF bachem.com |
| 4-(N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)benzyl |
This table is based on information from multiple sources. bachem.comsigmaaldrich.comiris-biotech.de
Derivatization Strategies for Advanced Research Probes and Analogues
The this compound scaffold can be chemically modified to create advanced research probes and analogues with specific properties. These derivatives are valuable tools for studying biological processes.
One common derivatization strategy involves attaching a fluorescent reporter group to the molecule. This allows for the detection and quantification of the derivative in biological samples. For example, fluorescent probes have been developed for the detection of biothiols like cysteine by incorporating them into a larger molecule that exhibits changes in its fluorescence properties upon binding. nih.govacs.org A similar approach could be used to create fluorescently labeled this compound.
Another strategy is to introduce reactive groups that can form covalent bonds with other molecules. This is particularly useful for creating probes that can label specific proteins or other biomolecules. For instance, the thiol group of cysteine can be derivatized with maleimide-containing reagents to form stable thioether bonds. nih.gov
The synthesis of analogues of this compound with modified structures can also provide valuable insights into its biological function. For example, solid-phase peptide synthesis (SPPS) techniques can be used to incorporate analogues of cysteine into peptides, allowing for the study of structure-activity relationships. tudublin.ie
Comparative Analysis of Synthetic Efficiency and Enantioselectivity
The choice of a synthetic methodology for this compound depends on a balance of factors, including yield, cost, scalability, and, most importantly, enantioselectivity.
Asymmetric chemical synthesis methods, such as those employing chiral catalysts or auxiliaries, can also achieve high enantioselectivities, often exceeding 90% ee. mdpi.comresearchgate.net These methods are often more scalable and can be applied to a wider range of substrates. However, they may require more optimization to achieve high selectivity, and the chiral catalysts or reagents can be expensive.
The following table provides a general comparison of the two approaches:
| Feature | Chemoenzymatic Synthesis | Asymmetric Chemical Synthesis |
| Enantioselectivity | Often >99% ee mdpi.com | Typically 90-99% ee mdpi.comresearchgate.net |
| Reaction Conditions | Mild (pH, temperature) | Can be harsh (strong acids/bases, high temperatures) |
| Scalability | Can be limited by enzyme cost and availability | Generally more scalable |
| Substrate Scope | Can be narrow | Generally broader |
| Cost | Enzyme cost can be high | Catalyst/reagent cost can be high |
| Environmental Impact | Often considered "greener" | Can generate more waste |
Ultimately, the optimal synthetic strategy will depend on the specific requirements of the application. For the production of a high-value pharmaceutical intermediate, the high enantioselectivity of a chemoenzymatic approach may be worth the additional cost. For the large-scale synthesis of a research chemical, a more traditional asymmetric chemical synthesis may be more practical.
Chiral Resolution Techniques for Enantiomeric Purity Assessment
Ensuring the enantiomeric purity of a chiral compound like this compound is paramount, particularly in pharmaceutical and biological contexts where different enantiomers can elicit distinct physiological responses. mdpi.com Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, employs various techniques. mdpi.comresearchgate.net
One of the most effective methods for obtaining enantiomers with very high purity is chiral chromatography . mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.commdpi.com For amino acid derivatives like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often employed due to their broad applicability and high loading capacity, especially in supercritical fluid chromatography (SFC). mdpi.com High-performance liquid chromatography (HPLC) with a chiral column is also a standard method for separating and identifying stereoisomers of amino acids. jst.go.jp
Another classical approach is resolution by derivatization . This involves reacting the enantiomeric mixture with a chiral resolving agent to form a pair of diastereomers. researchgate.net Since diastereomers have different physicochemical properties, they can be separated by conventional methods like crystallization or chromatography. mdpi.comresearchgate.net For instance, enantiopure alcohols or amines can be used to form diastereomeric esters or amides, respectively, which can then be separated. researchgate.net
Crystallization-based methods also play a significant role in chiral resolution. These techniques include preferential crystallization, where one enantiomer crystallizes from a supersaturated solution of the racemate, and diastereomeric salt formation, where a chiral acid or base is used to form salts with different solubilities. researchgate.net
The following table summarizes common chiral resolution techniques applicable for assessing the enantiomeric purity of this compound.
| Technique | Principle | Advantages |
| Chiral Chromatography (e.g., HPLC, SFC) | Differential interaction of enantiomers with a chiral stationary phase. mdpi.commdpi.com | High efficiency, applicable to small sample sizes, can achieve very high purity. mdpi.com |
| Resolution by Derivatization | Conversion of enantiomers into diastereomers with different physical properties. researchgate.net | Allows separation by standard techniques like crystallization or achiral chromatography. mdpi.comresearchgate.net |
| Crystallization Methods | Exploits differences in crystal packing or solubility of enantiomers or their diastereomeric salts. researchgate.net | Can be used on an industrial scale. researchgate.net |
Conformational Analysis via Spectroscopic Methods (e.g., Vibrational Circular Dichroism, Raman Optical Activity)
Spectroscopic techniques that are sensitive to chirality, such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are powerful tools for investigating the conformational landscape of chiral molecules in solution. nih.gov These methods measure the differential interaction of chiral molecules with left and right circularly polarized light, providing detailed information about their three-dimensional structure. nih.govacs.org
Vibrational Circular Dichroism (VCD) measures the difference in absorption of left and right circularly polarized infrared light by a chiral molecule. acs.orgvoaconference.com The resulting spectrum is highly sensitive to the molecule's conformation. By comparing experimental VCD spectra with those predicted by quantum chemical calculations for different possible conformers, the dominant conformations in solution can be identified. researchgate.net For cysteine and its derivatives, VCD has been instrumental in understanding their conformational preferences in aqueous solutions at different pH values. researchgate.net
Raman Optical Activity (ROA) is a complementary technique that measures the small difference in the intensity of Raman scattered right and left circularly polarized light. acs.orgvoaconference.com ROA is particularly well-suited for studying biological molecules in their native aqueous environment. voaconference.com Computational modeling, often using density functional theory (DFT), is crucial for interpreting ROA spectra and assigning spectral features to specific molecular vibrations and conformations. voaconference.comresearchgate.net Studies on L-cysteine have shown that a microsolvation model, which explicitly includes a few water molecules around the solute within a polarizable continuum model, provides the best agreement between calculated and experimental ROA spectra. researchgate.net This approach has revealed the presence of multiple zwitterionic conformers of cysteine in hydrated environments. researchgate.net
The combination of VCD and ROA provides a comprehensive picture of the conformational equilibrium of this compound in solution. These techniques, supported by theoretical calculations, allow for the determination of the relative populations of different conformers and how they are influenced by factors such as solvent and pH.
| Spectroscopic Method | Information Obtained | Key Advantages |
| Vibrational Circular Dichroism (VCD) | Conformational analysis, absolute configuration determination. acs.orgvoaconference.com | Highly sensitive to the three-dimensional structure of chiral molecules. researchgate.net |
| Raman Optical Activity (ROA) | Conformational analysis, especially in aqueous solutions. voaconference.com | Excellent for studying biomolecules in their native environment. voaconference.com |
Stereochemical Purity Assessment Methodologies
Assessing the stereochemical purity, or enantiomeric excess (e.e.), of a sample is crucial. Beyond the chiral resolution techniques that can be adapted for analytical purposes, several other methodologies are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents or chiral derivatizing agents can be used to determine enantiomeric purity. In the presence of a chiral auxiliary, the enantiomers of the analyte form diastereomeric complexes or derivatives that are chemically non-equivalent and thus exhibit distinct signals in the NMR spectrum. The relative integration of these signals provides a direct measure of the enantiomeric ratio.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are workhorse techniques for purity assessment. jst.go.jp When coupled with a chiral stationary phase, they can effectively separate enantiomers, and the peak areas in the resulting chromatogram can be used to quantify the enantiomeric excess. mdpi.com Derivatization with an achiral reagent followed by separation on an achiral column can also be used if the derivatization introduces a diastereomeric relationship.
Mass Spectrometry (MS) , particularly when coupled with a chiral separation method like chiral LC-MS, is a highly sensitive and specific technique for identifying and quantifying stereoisomers. jst.go.jp This method is especially valuable for complex mixtures or when very low detection limits are required. jst.go.jp
The choice of method depends on factors such as the nature of the compound, the required accuracy, the sample matrix, and the availability of instrumentation.
Influence of Solvent and Environment on Conformational Preferences
The conformational equilibrium of a flexible molecule like this compound is significantly influenced by its surrounding environment, particularly the solvent. acs.org Intermolecular interactions, such as hydrogen bonding and electrostatic interactions between the solute and solvent molecules, can stabilize or destabilize different conformers, thereby shifting the conformational equilibrium. acs.orgacs.org
The polarity of the solvent plays a critical role. In polar solvents, conformers with larger dipole moments are generally favored. For amino acids, which can exist as zwitterions, polar protic solvents like water can form strong hydrogen bonds with the charged amino and carboxylate groups, as well as the hydroxyl and thiol functionalities of this compound. These interactions are crucial in determining the preferred conformation of the molecule's backbone and side chain. researchgate.net
Computational studies on L-cysteine have highlighted the importance of explicitly considering solvent molecules to accurately model its conformational behavior. researchgate.net While implicit solvent models like the Polarizable Continuum Model (PCM) can capture some solvent effects, a microsolvation approach, where a small number of solvent molecules are explicitly included in the quantum mechanical calculation, often yields results that are in better agreement with experimental data from VCD and ROA spectroscopy. researchgate.net This indicates that specific solute-solvent interactions are key drivers of conformational preference. researchgate.net
The pH of the environment also has a profound effect, as it dictates the protonation state of the amino, carboxyl, and thiol groups. researchgate.net Changes in the charge distribution within the molecule lead to different intramolecular and intermolecular interactions, resulting in distinct conformational preferences at different pH values. researchgate.net For instance, studies on L-cysteine have shown different stable structures for the zwitterionic, protonated, and deprotonated species. researchgate.net
| Environmental Factor | Influence on Conformation |
| Solvent Polarity | Stabilizes conformers with corresponding dipole moments. Polar solvents favor charged or highly polar conformers. acs.org |
| Hydrogen Bonding | Specific interactions with protic solvents can stabilize certain conformations by forming hydrogen bonds with functional groups like -OH, -NH2, -COOH, and -SH. researchgate.netacs.org |
| pH | Determines the protonation state of ionizable groups, altering the molecule's charge distribution and intramolecular interactions, leading to different preferred conformations. researchgate.net |
Role in Biochemical Pathways and Enzymatic Transformations
Involvement in Mercapturic Acid Pathway and Glutathione (B108866) Conjugation
The mercapturic acid pathway is a critical detoxification route in the body, responsible for the biotransformation of a wide array of electrophilic compounds, both of xenobiotic and endogenous origin. tandfonline.com This pathway involves the initial conjugation of the electrophile with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). tandfonline.com The resulting glutathione S-conjugate is then sequentially metabolized by γ-glutamyltransferases and dipeptidases to yield the corresponding cysteine S-conjugate. tandfonline.com The final step is the N-acetylation of the cysteine conjugate by cysteine S-conjugate N-acetyltransferase, forming a mercapturic acid (N-acetyl-L-cysteine S-conjugate), which is then readily excreted in the urine. tandfonline.com
(R)-2-Hydroxyethyl-L-cysteine is an intermediate in the mercapturic acid pathway, arising from the metabolism of various compounds. For instance, exposure to ethylene (B1197577) oxide leads to the formation of S-(2-hydroxyethyl)glutathione, which is further processed to N-acetyl-S-(2-hydroxyethyl)-L-cysteine (also known as 2-hydroxyethylmercapturic acid or HEMA). oup.commhlw.go.jp This metabolite has been identified in the urine of rats exposed to ethylene oxide and is considered a biomarker of exposure. oup.comnih.govresearchgate.net Similarly, the metabolism of styrene (B11656) involves its oxidation to styrene oxide, which can then be conjugated with glutathione. nih.gov This leads to the formation of mercapturic acids, including diastereoisomers of N-acetyl-S-(1-phenyl-2-hydroxyethyl)-L-cysteine and N-acetyl-S-(2-phenyl-2-hydroxyethyl)-L-cysteine. nih.goviarc.fr
The formation of these mercapturic acids highlights the role of glutathione conjugation in detoxifying reactive electrophiles. In some cases, the initial glutathione conjugate can be a reactive intermediate itself. For example, the conjugation of 1,2-dibromoethane (B42909) with GSH forms a reactive sulfur half-mustard, S-(2-bromoethyl)glutathione, which can then lead to the formation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine. mhlw.go.jp This pathway underscores the dual role of glutathione conjugation in both detoxification and, occasionally, bioactivation.
Substrate and Product in Specific Enzyme-Catalyzed Reactions
This compound and its derivatives are involved as both substrates and products in a variety of enzyme-catalyzed reactions.
One key enzyme is O-acetylserine sulfhydrylase (OASS) . In a laboratory setting, OASS can catalyze the synthesis of S-2-hydroxyethyl-l-cysteine when provided with O-acetyl-L-serine (OAS) and mercaptoethanol. acs.org In this reaction, the α-aminoacrylate intermediate formed from OAS reacts with the thiol group of mercaptoethanol to produce S-2-hydroxyethyl-l-cysteine. acs.org
Tryptophanase (TnaA) , another pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, has demonstrated a broad substrate specificity. It can catalyze the synthesis of a range of S-substituted cysteines, including those with alkyl chains. researchgate.net This suggests that under certain conditions, TnaA could potentially synthesize or degrade S-substituted cysteine derivatives like this compound. researchgate.net
The metabolism of ethylene oxide in different species showcases the role of various enzymes in processing this compound. In rats, N-acetyl-S-(2-hydroxyethyl)-L-cysteine is a major urinary metabolite, indicating the action of N-acetyltransferases on S-(2-hydroxyethyl)-L-cysteine. nih.gov Interestingly, in mice, both S-(2-hydroxyethyl)-L-cysteine and its N-acetylated form are found in the urine, suggesting potential species-specific differences in the activity or regulation of the enzymes involved in the final steps of the mercapturic acid pathway. nih.gov
The formation of various mercapturic acids from compounds like acrylamide (B121943) and styrene further illustrates the broad substrate tolerance of the enzymes in the glutathione conjugation and mercapturic acid pathways. researchgate.netresearchgate.netnih.gov For example, the metabolism of acrylamide leads to N-acetyl-S-(2-carbamoylethyl)-l-cysteine (AAMA) and N-acetyl-S-(2-carbamoyl-2-hydroxy-ethyl)-l-cysteine (GAMA). researchgate.netnih.gov
The following table summarizes some of the enzymes and their roles in reactions involving this compound or its closely related derivatives.
| Enzyme | Role | Substrate(s) | Product(s) |
| Glutathione S-transferases (GSTs) | Catalyzes the conjugation of electrophiles with glutathione. | Ethylene oxide, Styrene oxide | S-(2-hydroxyethyl)glutathione, S-(phenyl-2-hydroxyethyl)glutathione |
| γ-Glutamyltransferase & Dipeptidases | Hydrolyze the glutathione conjugate. | S-(2-hydroxyethyl)glutathione | S-(2-hydroxyethyl)-L-cysteine |
| Cysteine S-conjugate N-acetyltransferase | N-acetylates the cysteine conjugate. | S-(2-hydroxyethyl)-L-cysteine | N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) |
| O-acetylserine sulfhydrylase (OASS) | Can synthesize S-substituted cysteines. | O-acetyl-L-serine, Mercaptoethanol | S-2-hydroxyethyl-l-cysteine |
| Tryptophanase (TnaA) | Shows broad substrate specificity for S-substituted cysteines. | Various S-substituted cysteines | Degradation or synthesis products |
Mechanistic Insights into Enzyme-Substrate Interactions (e.g., PLP-dependent enzymes)
Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme essential for a vast number of enzymatic reactions involving amino acids, including transamination, decarboxylation, and elimination/substitution reactions. caldic.comfrontiersin.orgnih.gov The catalytic power of PLP-dependent enzymes stems from the ability of the PLP cofactor to form a Schiff base (internal aldimine) with a lysine (B10760008) residue in the enzyme's active site. frontiersin.org Upon substrate binding, a new Schiff base (external aldimine) is formed between the substrate's amino group and PLP. This facilitates the cleavage of bonds at the α-carbon of the amino acid substrate. frontiersin.org
In the context of enzymes like O-acetylserine sulfhydrylase (OASS), the reaction mechanism involves the formation of an α-aminoacrylate intermediate. acs.org This intermediate is a key electrophilic species that can then react with a nucleophile, such as the thiol group of mercaptoethanol, to form a new C-S bond, yielding S-2-hydroxyethyl-l-cysteine. acs.org The enzyme plays a crucial role in orienting the substrates and stabilizing the transition states throughout this process.
For many PLP-dependent enzymes, a conserved lysine residue is not only involved in forming the internal aldimine but also plays a role in proton transfer during the catalytic cycle. frontiersin.org The versatility of the PLP cofactor allows for a wide range of chemical transformations, and the specific reaction catalyzed by a particular enzyme is determined by the unique protein environment of the active site, which controls substrate specificity and the precise stereochemistry of the reaction. frontiersin.orgnih.govbeilstein-institut.de
Implications for Metabolism Research and Pathway Elucidation
The study of this compound and its related metabolites has significant implications for metabolism research. The presence and quantity of specific mercapturic acids in urine can serve as valuable non-invasive biomarkers for assessing exposure to various xenobiotics. nih.govdntb.gov.ua For example, measuring urinary levels of N-acetyl-S-(2-hydroxyethyl)-L-cysteine is a reliable method for monitoring exposure to ethylene oxide. oup.comdntb.gov.ua
Furthermore, analyzing the profile of different mercapturic acid diastereoisomers, as seen in styrene metabolism, can provide insights into the stereoselective patterns of metabolic pathways in vivo. nih.gov This information is crucial for understanding the toxic potential of different enantiomers of a compound and how factors like co-exposure to other substances (e.g., ethanol) can alter these metabolic pathways. nih.gov
The identification of common metabolites like N-acetyl-S-(2-hydroxyethyl)-L-cysteine, which can be formed from several different parent compounds, highlights the importance of understanding the complete metabolic network. researchgate.nettandfonline.com Elucidating these pathways is essential for accurate risk assessment and for developing a deeper understanding of the mechanisms of toxicity of various chemicals. mhlw.go.jpdntb.gov.ua
Application As a Chiral Building Block in Advanced Organic and Bioorganic Synthesis
Incorporation into Peptides and Peptidomimetics
The inherent chirality and functional group array of (R)-2-Hydroxyethyl-L-cysteine make it a compelling component for the synthesis of modified peptides and peptidomimetics. The primary amine and carboxylic acid moieties allow for its direct incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase coupling techniques. rsc.orgucl.ac.uk The presence of the 2-hydroxyethyl group on the sulfur atom introduces a unique modification that can influence the peptide's conformation, stability, and biological activity.
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.gov The incorporation of non-standard amino acids like this compound is a key strategy in the design of peptidomimetics. nih.govuzh.ch For instance, the hydroxyethyl (B10761427) group can participate in hydrogen bonding interactions, potentially stabilizing specific secondary structures like β-hairpins or turns, which are often crucial for biological recognition. uzh.chrsc.org
Research has demonstrated the successful incorporation of cysteine derivatives into peptide structures to enhance their properties. For example, modifying the side chain can improve solubility and reaction efficiency in aqueous media, a critical aspect for biological applications. nih.govacs.org The stereochemistry of the L-cysteine core is typically preserved during these synthetic manipulations, ensuring the enantiomeric purity of the final peptide or peptidomimetic. organic-chemistry.org
Synthesis of Complex Chiral Molecules Utilizing the this compound Moiety
The stereochemically defined framework of this compound serves as an excellent starting point for the asymmetric synthesis of more complex chiral molecules. The various functional groups can be selectively manipulated to build intricate molecular architectures.
One notable application is in the synthesis of chiral ligands for catalysis and molecular recognition. The sulfur atom can coordinate to metal centers, while the other functional groups can be modified to create a specific chiral environment around the metal. This is particularly relevant in the development of catalysts for asymmetric reactions, where the chirality of the ligand dictates the stereochemical outcome of the transformation.
Furthermore, the this compound scaffold has been employed in the synthesis of natural products and their analogues. The inherent chirality of the starting material can be transferred through multiple synthetic steps to control the stereochemistry of the final product. For example, cysteine derivatives have been utilized in the synthesis of complex macrocyclic structures and other biologically active compounds. acs.org
The following table summarizes examples of complex chiral molecules synthesized using cysteine derivatives as chiral building blocks:
| Molecule Type | Synthetic Strategy | Application |
| Mechanically Interlocked Molecules (MIMs) | Self-assembly of cysteine-decorated building blocks in water. researchgate.net | Development of novel materials and molecular machines. researchgate.net |
| Chiral Nanoparticles | Use of L-cysteine as a chirality-providing agent in the synthesis of cobalt oxide and gold nanoparticles. nih.govresearchgate.netrsc.org | Nanomedicine, chiral sensing, and catalysis. nih.govresearchgate.netrsc.org |
| Thiopeptide Antibiotics | Cysteine/nitrile condensation reactions to form thiazole (B1198619) rings, a key structural motif. thieme-connect.com | Development of new antimicrobial agents. thieme-connect.com |
| (+)-Biotin | Multi-step synthesis starting from L-cysteine, utilizing the inherent chirality to control stereochemistry. acs.org | Vitamin synthesis and biological studies. acs.org |
Development of Hybrid Molecules and Conjugates for Chemical Biology Research
The functional versatility of this compound makes it an ideal candidate for the construction of hybrid molecules and bioconjugates for chemical biology research. These molecules often combine a biologically active moiety with a reporter group (e.g., a fluorescent tag) or a delivery vehicle (e.g., a polymer).
The thiol group of cysteine and its derivatives is particularly useful for conjugation reactions. It can readily react with various electrophiles, such as maleimides and iodoacetamides, to form stable thioether linkages. This allows for the site-specific attachment of probes, drugs, or other molecules of interest to peptides and proteins containing cysteine residues. nih.govacs.org
The hydroxyethyl group on this compound can also be exploited for conjugation. For example, it can be esterified or etherified to attach other molecular fragments. This dual functionality (thiol and hydroxyl) allows for the creation of more complex and multifunctional hybrid molecules.
Recent research has focused on developing novel bioconjugation strategies using cysteine derivatives. For instance, the hydrosulfuration of ynamides with cysteine has been identified as a highly efficient and selective method for modifying peptides and proteins. nih.govacs.org This reaction is biocompatible and proceeds with high stereoselectivity, making it a valuable tool for chemical biologists.
The table below provides examples of hybrid molecules and conjugates developed using cysteine derivatives:
| Hybrid Molecule/Conjugate | Conjugation Chemistry | Application |
| Peptide-Drug Conjugates | Thiol-maleimide coupling, hydrosulfuration of ynamides. nih.govacs.org | Targeted drug delivery, cancer therapy. |
| Fluorescently Labeled Peptides | Cysteine modification with fluorescent dyes. nih.govacs.org | Probing protein-protein interactions, cellular imaging. |
| Polymer-Peptide Conjugates | Cysteine conjugation to polymers like PEG. nih.gov | Improving pharmacokinetic properties of peptide drugs. |
| Nanoparticle-Biomolecule Conjugates | Attachment of cysteine-containing peptides to gold or other nanoparticles. researchgate.net | Biosensing, diagnostics, and drug delivery. |
Stereocontrolled Synthesis of Functional Analogues and Derivatives
The synthesis of functional analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies and for fine-tuning the properties of molecules containing this building block. By systematically modifying the structure of this compound, researchers can gain insights into the molecular basis of its biological activity and develop new compounds with improved characteristics.
Stereocontrolled synthesis is paramount in this context, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. peptide.com The use of chiral auxiliaries and stereoselective reactions is essential to ensure the synthesis of enantiomerically pure analogues.
One common modification is the alteration of the side chain. For example, the length of the alkyl chain connecting the hydroxyl group to the sulfur atom can be varied, or the hydroxyl group can be replaced with other functional groups, such as an amine or a carboxylic acid. These modifications can impact the molecule's polarity, hydrogen bonding capacity, and metal-coordinating ability.
The development of efficient and stereocontrolled synthetic routes to these analogues is an active area of research. For example, methods have been developed for the synthesis of various S-substituted cysteine derivatives and their sulfoxides. researchgate.net These synthetic efforts provide a toolbox of novel building blocks for the construction of diverse and functionally optimized molecules.
Advanced Analytical and Spectroscopic Characterization Techniques
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Purity
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of (R)-2-Hydroxyethyl-L-cysteine. By providing highly accurate mass measurements, HRMS distinguishes the target compound from other molecules with the same nominal mass. This technique is also instrumental in assessing the purity of a sample.
In studies involving S-substituted cysteine derivatives isolated from natural sources like Petiveria alliacea, HRMS has been used to characterize (R)-S-(2-hydroxyethyl)cysteine. researchgate.net The high-resolution capabilities of techniques like Direct Analysis in Real Time (DART)-HRMS allow for precise mass determination, confirming the molecular formula and thus the structure of the isolated compound. researchgate.net For instance, in the analysis of related mercapturic acids, HRMS is used to verify the identity of synthesized standards and metabolites in biological samples. oup.commdpi.com The accuracy of HRMS provides confidence in the structural assignment and is a critical component of quality control for synthetic and isolated samples. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are employed to elucidate the precise connectivity of atoms within the molecule.
¹H NMR spectra provide information on the chemical environment and coupling between neighboring protons, allowing for the assignment of each hydrogen atom in the structure. For L-cysteine and its derivatives, the chemical shifts of the protons in the amino group and the carbon backbone are characteristic. researchgate.nethmdb.ca In the case of this compound, specific signals corresponding to the hydroxyethyl (B10761427) group would be observed, and their coupling patterns would confirm the -S-CH₂-CH₂-OH linkage.
¹³C NMR spectra reveal the number of unique carbon atoms and their chemical environments. rsc.orghmdb.ca The chemical shifts of the carbonyl carbon, the α-carbon, the β-carbon, and the carbons of the hydroxyethyl group provide a unique fingerprint for the molecule. The characterization of S-substituted cysteine derivatives isolated from natural products has been supported by both ¹H and ¹³C NMR data. researchgate.net
Table 1: Predicted NMR Data for this compound (Note: Actual chemical shifts can vary based on solvent and experimental conditions.)
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| α-CH | ~3.5-4.0 | ~55-60 |
| β-CH₂ | ~2.8-3.2 | ~35-40 |
| S-CH₂ | ~2.7-3.0 | ~30-35 |
| O-CH₂ | ~3.6-3.9 | ~60-65 |
| COOH | ~10-12 (or exchangeable) | ~170-175 |
| NH₂ | ~7.5-8.5 (or exchangeable) | - |
| OH | Exchangeable | - |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which the precise positions of all atoms can be determined.
For this compound, X-ray crystallography would definitively confirm the (R) configuration at the chiral center of the cysteine moiety. The "L" designation refers to the stereochemistry relative to L-glyceraldehyde, and for most amino acids, this corresponds to the (S) absolute configuration. However, for cysteine and its derivatives, due to the higher priority of the sulfur atom, the L-configuration corresponds to the (R) absolute configuration. libretexts.orgwou.edulibretexts.org
In research on related S-substituted cysteine derivatives, X-ray crystallography has been successfully used to reveal the detailed solid-state structure, including intermolecular interactions like hydrogen bonding. researchgate.net This technique has been widely applied to determine the crystal structures of various amino acid derivatives and their complexes. acs.orgoup.comweizmann.ac.il
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination
Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules in solution. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.
Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. cmu.edu For a chiral molecule like this compound, the CD spectrum will show characteristic positive or negative bands (Cotton effects) that are unique to its stereochemistry. CD spectroscopy has been used to determine the absolute configurations of S-benzyl-L-cysteine sulfoxide (B87167) diastereomers, which are structurally related to this compound. researchgate.net The technique is sensitive to the conformation of the molecule and is a powerful tool for stereochemical analysis in solution. acs.orgdntb.gov.ua
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org The resulting ORD curve is characteristic of the chiral molecule and can be used to determine its absolute configuration. wikipedia.org Like CD, ORD is a valuable technique for studying chiral molecules, and the two methods provide complementary information. rsc.org
Chromatographic Methods (HPLC, GC-MS, LC-MS/MS) for Separation, Identification, and Quantification in Research Samples
Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound and its metabolites in complex mixtures, such as biological and environmental samples.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate compounds based on their differential partitioning between a stationary phase and a mobile phase. acs.org For amino acid derivatives, reversed-phase HPLC is commonly employed. The purity of synthesized compounds is often verified by HPLC. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination where gas chromatography separates volatile compounds, which are then identified by mass spectrometry. For non-volatile compounds like amino acids, derivatization is often required to make them amenable to GC analysis. GC-MS has been used for the analysis of various cysteine derivatives in research. researchgate.netresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. nih.govcdc.gov This method is particularly well-suited for the trace-level quantification of metabolites in complex biological matrices like urine. oup.comacs.orgacs.org Isotope-dilution LC-MS/MS methods have been developed for the accurate quantification of N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA), a metabolite of several carcinogens, demonstrating the power of this technique for biomonitoring studies. oup.comresearchgate.net
Table 2: Chromatographic Methods for the Analysis of this compound and Related Compounds
| Technique | Application | Sample Type | Key Features |
| HPLC | Purity assessment, separation of isomers | Purified compounds, reaction mixtures | High resolution, versatility |
| GC-MS | Identification of volatile derivatives | Derivatized research samples | High separation efficiency for volatile compounds |
| LC-MS/MS | Quantification of metabolites | Urine, plasma, tissue extracts | High sensitivity, high selectivity, structural information |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic structure and inherent reactivity of a molecule. For (R)-2-Hydroxyethyl-L-cysteine, these calculations can predict key parameters that govern its chemical behavior.
Detailed DFT studies on L-cysteine and its derivatives provide a solid foundation for understanding our target molecule. researchgate.netnih.gov The electronic properties are largely dictated by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO (EHOMO) is associated with the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
Table 1: Representative Quantum Chemical Parameters for Cysteine Derivatives (Theoretical) This table illustrates typical quantum chemical parameters calculated using DFT for cysteine and a related derivative as models. The values are representative and can vary based on the level of theory and basis set used.
| Parameter | L-Cysteine (Model) | N-Acetylcysteine (Model) | Interpretation |
| EHOMO (eV) | -6.5 to -6.8 | -6.9 to -7.2 | Energy of the highest occupied molecular orbital; higher values suggest better electron-donating ability. |
| ELUMO (eV) | -0.5 to -0.8 | -0.9 to -1.2 | Energy of the lowest unoccupied molecular orbital; lower values suggest better electron-accepting ability. |
| Energy Gap (ΔE) (eV) | 5.7 to 6.3 | 5.8 to 6.3 | Difference between LUMO and HOMO energies; a smaller gap often indicates higher chemical reactivity. |
| Dipole Moment (Debye) | 1.5 to 2.5 | 3.0 to 4.0 | A measure of the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Data compiled from principles described in references researchgate.netresearchgate.netdergipark.org.tr.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Protein Interactions
Molecular dynamics (MD) simulations offer a dynamic picture of molecular behavior over time, providing critical insights into conformational flexibility and intermolecular interactions. nih.govnih.gov For this compound, MD simulations can map its conformational landscape in different environments (e.g., in aqueous solution) and predict how it interacts with biological macromolecules like proteins. nsf.govaalto.fi
The conformational freedom of this compound is greater than that of L-cysteine due to the rotatable bonds within the S-(2-hydroxyethyl) side chain. MD simulations can explore the potential energy surface to identify low-energy, stable conformers and the energy barriers between them. beilstein-journals.orgmdpi.com These simulations reveal the preferred spatial arrangements of the functional groups, which are crucial for understanding its biological activity. The additional hydroxyl group can form stable intramolecular or intermolecular hydrogen bonds with the amine or carboxyl groups, or with surrounding water molecules, significantly influencing its conformational preferences. beilstein-journals.org
In the context of protein interactions, MD simulations are invaluable for studying how this compound might bind to a protein. frontiersin.orgutrgv.edu These simulations can model the process of a ligand entering a protein's active site, revealing the key amino acid residues involved in the interaction. researchgate.net The hydroxyl group on the side chain provides an additional hydrogen bond donor/acceptor, potentially leading to stronger or more specific binding compared to L-cysteine. Simulations can track the stability of these interactions, calculating metrics like Root Mean Square Deviation (RMSD) to assess the stability of the protein-ligand complex over time. nih.govmdpi.com
Table 2: Potential Interactions of this compound in a Protein Binding Site (Hypothetical) This table, based on principles from MD simulations of similar ligands, outlines the types of interactions the functional groups of this compound could form within a protein active site.
| Functional Group | Potential Interaction Type | Potential Interacting Protein Residue(s) |
| Amine (-NH3+) | Hydrogen Bonding, Salt Bridge | Aspartate, Glutamate, Carbonyl backbones |
| Carboxylate (-COO-) | Hydrogen Bonding, Salt Bridge | Lysine (B10760008), Arginine, Histidine, Serine |
| Thioether (-S-) | van der Waals, Hydrophobic | Leucine, Isoleucine, Valine, Phenylalanine |
| Hydroxyl (-OH) | Hydrogen Bonding | Serine, Threonine, Aspartate, Glutamate, Histidine |
Prediction of Spectroscopic Properties and Reaction Pathways
Computational methods can accurately predict spectroscopic properties, aiding in the identification and characterization of molecules. DFT calculations are widely used to simulate vibrational spectra, such as Infrared (IR) and Raman spectra. nih.govacs.org For this compound, theoretical spectra can be generated by calculating the vibrational frequencies and intensities of its stable conformers. spectroscopyonline.comacs.org These predicted spectra can then be compared with experimental data to confirm the structure and provide a detailed assignment of spectral bands to specific molecular motions. The S-(2-hydroxyethyl) group would introduce characteristic vibrational modes, including C-O stretching, O-H bending, and C-C stretching, which would be distinct from the spectrum of L-cysteine. researchgate.net
Beyond spectroscopy, computational chemistry is instrumental in elucidating reaction pathways. nih.govchemrxiv.org The reactivity of the thiol group in cysteine is central to its biological function. nih.gov For this compound, theoretical models can be used to study its potential reactions, such as oxidation at the sulfur atom or reactions involving the hydroxyl group. By calculating the transition state structures and activation energies for proposed reaction steps, chemists can determine the most likely mechanistic pathways. diva-portal.orgacs.org For example, the reaction of the molecule with an oxidizing agent could be modeled to predict whether the thioether or the hydroxyl group is the more likely site of initial attack and to map the subsequent steps of the transformation.
Docking Studies with Enzyme Active Sites and Binding Mechanisms
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. plos.org This method is crucial in drug discovery and for understanding enzyme-substrate interactions. Docking studies involving this compound can provide hypotheses about its potential biological targets and binding mechanisms. mdpi.comsemanticscholar.org
In a typical docking simulation, a 3D model of the target protein is used, and the ligand, this compound, is placed into the binding site. The program then samples numerous orientations and conformations of the ligand, scoring them based on the predicted binding affinity or free energy. chemrxiv.org The results can identify the most probable binding pose and highlight the key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the complex. nih.govpreprints.org
Docking studies could reveal how the unique structural features of this compound contribute to binding. The presence of the flexible hydroxyethyl (B10761427) group allows it to probe deeper or differently shaped pockets compared to L-cysteine. The terminal hydroxyl group can form critical hydrogen bonds that may be absent in the binding of similar molecules lacking this feature, potentially leading to higher affinity or selectivity for a specific enzyme. chemrxiv.org For instance, when docking this molecule into the active site of a cysteine protease or a kinase, the model would show the specific roles of the carboxylate, ammonium, and hydroxyl groups in anchoring the molecule. mdpi.comresearchgate.net
Table 3: Example Docking Results for Cysteine Derivatives in Enzyme Active Sites This table summarizes findings from docking studies on cysteine derivatives, illustrating the types of interactions and binding energies that can be determined.
| Ligand | Target Protein (PDB ID) | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |
| N-Acetylcysteine | SARS-CoV-2 Main Protease | Cys-145, His-163, Gly-143 | -4.24 | chemrxiv.org |
| DTBN (inhibitor) | Cathepsin S | Asn161 | - | mdpi.com |
| Pyridylimidazo[1,5-a]pyridine derivative | Papain (1PE6) | Cys25, Gly23, Gly66 | -4.04 (for reference inhibitor) | plos.org |
Future Research Directions and Academic Impact
Exploration of Novel Biocatalytic and Biomimetic Transformations
The development of innovative and efficient methods for synthesizing (R)-2-Hydroxyethyl-L-cysteine and its derivatives is a primary focus of future research. Current chemical synthesis routes can be complex and may not always be environmentally benign. Therefore, the exploration of biocatalytic and biomimetic transformations presents a promising alternative.
Biocatalytic Synthesis:
Enzymes offer a high degree of stereospecificity and regioselectivity, making them ideal catalysts for the synthesis of chiral compounds like this compound. Future research will likely concentrate on:
Identifying and Engineering Novel Enzymes: The discovery or engineering of enzymes, such as those from the O-acetylhomoserine sulfhydrylase family, could enable the direct and efficient synthesis of L-selenocystine and L-selenohomocystine from corresponding acetyl-derivatives. tandfonline.com Lipase-catalyzed transesterification is another area of interest, with enzymes like Candida antarctica lipase (B570770) B showing high enantioselectivity in resolving key intermediates. mdpi.com
Enzymatic Transfer Reactions: Studies have shown the feasibility of transferring a (R)-2-hydroxyacyl group from enzymatically synthesized (R)S-2-hydroxyacylglutathione derivatives to L-cysteine. nih.gov This approach could be further optimized and expanded to produce a wider range of N-(R)-2-Hydroxyacyl-L-cysteine derivatives with potential antiproliferative activities. nih.gov
Biomimetic Approaches:
Mimicking natural biological processes offers another avenue for synthesis. This could involve the design of synthetic catalysts that replicate the active sites of enzymes involved in cysteine metabolism. Such biomimetic systems could offer the advantages of both chemical and enzymatic synthesis, such as scalability and high selectivity.
Investigation of Uncharted Biochemical and Biological Roles
While this compound is recognized as a metabolite, its full spectrum of biochemical and biological functions remains largely unexplored. Future investigations are crucial to unravel its complete physiological significance.
Metabolic Pathways and Biomarker Potential:
N-acetyl-S-(2-hydroxyethyl)-L-cysteine (2-HEMA) is a known urinary metabolite of several volatile organic compounds, including carcinogens like vinyl chloride, ethylene (B1197577) oxide, and ethylene dibromide. oup.comresearchgate.net Its presence in urine serves as a biomarker for exposure to these harmful chemicals. oup.comresearchgate.netsmolecule.com Future research could focus on establishing more precise reference ranges for 2-HEMA in the general population to better assess environmental and occupational exposures. researchgate.net
The compound is a product of the glutathione (B108866) metabolic pathway, which is critical for detoxification. researchgate.netnih.gov Deeper investigation into the enzymes and intermediates involved in its formation from various xenobiotics will provide a more comprehensive understanding of these detoxification processes. nih.gov For instance, the metabolic formation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine from tetradeutero-1,2-dibromoethane involves both oxidation and glutathione conjugation. nih.gov
Interaction with Biological Systems:
Studies on related cysteine derivatives suggest potential roles in cellular signaling, redox regulation, and protein function. rsc.orgkarger.com Research is needed to determine if this compound directly participates in these processes or if its primary role is as a detoxification product.
The formation of S-substituted-L-cysteines can have diverse biological activities, including antioxidant and neuroprotective effects. researchgate.net Investigating whether this compound or its derivatives possess such properties is a key area for future research.
Design and Synthesis of Advanced Probes for Cellular and Molecular Biology Research
The unique chemical structure of this compound makes it a valuable starting point for the design and synthesis of sophisticated molecular probes. These probes can be instrumental in studying various cellular and molecular processes.
Fluorescent Probes for Thiol Detection:
The selective detection of biologically important thiols like cysteine is a significant area of research. mdpi.com Probes based on the cysteine scaffold can be designed to exhibit changes in fluorescence upon interaction with specific analytes. nih.govthno.org
Mechanism-Based Design: The design of these probes often relies on specific chemical reactions, such as Michael addition or cyclization with aldehydes, that are selective for cysteine. mdpi.comnih.gov
Enhanced Sensitivity and Selectivity: Future efforts will likely focus on developing probes with higher sensitivity and selectivity for cysteine over other biothiols like homocysteine and glutathione. acs.orgrsc.org This can be achieved through strategies like incorporating fluorous phases or utilizing specific reaction kinetics. acs.org
Probes for Studying Enzyme Activity and Cellular Imaging:
Derivatives of this compound can be synthesized to act as substrates or inhibitors for specific enzymes, allowing for the study of their activity and mechanism.
By attaching imaging agents, such as fluorophores, to the this compound scaffold, researchers can create probes for visualizing the localization and dynamics of specific molecules or processes within living cells. rsc.orgrsc.org
Development of Integrated Methodologies for Comprehensive Characterization
A thorough understanding of this compound requires the development and application of advanced and integrated analytical methodologies for its comprehensive characterization.
Advanced Analytical Techniques:
Mass Spectrometry: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the sensitive and selective quantification of N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) in biological samples like urine. oup.comoup.com Isotope-dilution techniques can be employed to improve the accuracy and overcome variability in sample matrices. oup.com
Chromatographic Methods: The development of rapid resolution liquid chromatography (RRLC) methods can shorten analysis times and lower detection limits for HEMA and related metabolites. oup.com
Integrated Approaches:
Combining various analytical techniques will provide a more complete picture of the compound's properties and behavior. For example, coupling chromatographic separation with mass spectrometric detection allows for both quantification and structural elucidation. acs.orgnih.gov Future research will likely involve the development of multi-analyte methods to simultaneously measure this compound and a panel of other relevant metabolites, providing a more holistic view of metabolic pathways. acs.orgnih.gov
Potential as a Scaffold for Rational Design in Chemical Biology and Material Science Research
The inherent structural features of this compound, including its chirality and multiple functional groups, make it an attractive scaffold for the rational design of novel molecules and materials with specific functions.
Chemical Biology Applications:
Unnatural Amino Acid Substitution: The substitution of natural amino acids with unnatural ones like S-(2-hydroxyethyl)-cysteine in proteins can be a powerful tool to alter their function and specificity. nih.gov For instance, replacing lysine (B10760008) with S-(2-hydroxyethyl)-cysteine in the λ-repressor protein led to a switch in its DNA-binding specificity. nih.gov This approach holds significant promise for engineering proteins with novel biological activities.
Drug Delivery Systems: Cysteine and its derivatives can be conjugated to polymers to enhance their muco- and tissue-adhesive properties, which is beneficial for drug delivery applications. mdpi.com The thiol group of cysteine can form disulfide bonds with proteins in tissues, leading to improved retention of drug formulations. mdpi.com
Material Science Research:
Biocompatible Materials: The principles of rational design, which involve controlling protein interactions at material surfaces, are key to developing biocompatible materials. researchgate.net Surfaces can be modified to resist non-specific protein adsorption while promoting the binding of specific proteins to achieve desired biological responses. researchgate.net
Self-Assembling Systems: The ability of cysteine to form disulfide bonds can be harnessed to create self-assembling peptide-based nanomaterials. These materials could have applications in areas such as tissue engineering and vaccine delivery. frontiersin.orgnih.gov
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the chemical identity and purity of (R)-2-Hydroxyethyl-L-cysteine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm stereochemistry and functional groups. Compare spectra with reference data for L-cysteine derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Electrospray ionization (ESI-MS) is preferred for polar compounds like cysteine derivatives .
- Chromatographic Purity : Reverse-phase HPLC with UV detection (e.g., 210 nm) quantifies purity. Use a C18 column and aqueous/organic mobile phase (e.g., water:acetonitrile with 0.1% TFA) .
- Example Data Table :
| Technique | Parameters | Key Outcomes |
|---|---|---|
| H NMR | 400 MHz, DO | δ 3.65 (s, -CH-OH), δ 2.95 (m, -CH-S-) |
| HRMS | ESI+, m/z | [M+H] calc. 180.06, found 180.05 |
Q. How can researchers ensure enantiomeric purity of this compound during synthesis?
- Methodological Answer :
- Chiral Chromatography : Utilize chiral stationary phases (e.g., Chirobiotic T) with polar ionic mobile phases to separate enantiomers. Monitor retention times against (S)-enantiomer standards .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, particularly for novel derivatives. Compare with Cambridge Structural Database entries .
- Circular Dichroism (CD) : Measure CD spectra in aqueous buffers to detect optical activity deviations indicative of racemization .
Q. What experimental parameters are critical for optimizing the synthesis of this compound?
- Methodological Answer :
- Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution between L-cysteine and ethylene oxide. Avoid protic solvents to minimize side reactions .
- Temperature Control : Maintain 0–5°C during epoxide addition to prevent racemization. Gradual warming to room temperature ensures completion .
- Catalyst Selection : Tertiary amines (e.g., triethylamine) improve reaction efficiency by deprotonating cysteine’s thiol group .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Meta-Analysis Framework : Systematically compare studies for variables like assay type (e.g., in vitro vs. in vivo), cell lines, and concentration ranges. Use statistical tools (e.g., ANOVA) to identify confounding factors .
- Reproducibility Testing : Replicate conflicting experiments under standardized conditions. Document batch-to-batch variability in compound purity as a potential source of discrepancy .
- Example Workflow :

Q. What strategies are effective for elucidating the structure-function relationship of this compound in enzymatic systems?
- Methodological Answer :
- Molecular Docking Simulations : Use software like AutoDock Vina to model interactions between the compound’s hydroxyl/ethyl groups and enzyme active sites (e.g., cysteine proteases) .
- Site-Directed Mutagenesis : Modify key residues in target enzymes (e.g., papain) to assess binding affinity changes via surface plasmon resonance (SPR) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to link structural modifications to binding energetics .
Q. What ethical and methodological considerations apply when using this compound in human cell-based studies?
- Methodological Answer :
- Informed Consent : For primary human cell lines, ensure donor consent aligns with institutional review board (IRB) protocols. Document cell source and handling procedures .
- Data Transparency : Share raw datasets (e.g., cytotoxicity assays) via repositories like Zenodo, adhering to FAIR principles. Anonymize patient-derived data to comply with GDPR .
- Example Ethical Checklist :
| Requirement | Compliance Step |
|---|---|
| IRB Approval | Submit study design for ethics review |
| Data Anonymization | Remove patient identifiers before publication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
